1,2,4-Trioxolane

Description

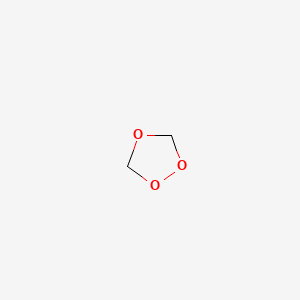

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

289-14-5 |

|---|---|

Formule moléculaire |

C2H4O3 |

Poids moléculaire |

76.05 g/mol |

Nom IUPAC |

1,2,4-trioxolane |

InChI |

InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2 |

Clé InChI |

RZYIPLSVRHWROD-UHFFFAOYSA-N |

SMILES |

C1OCOO1 |

SMILES canonique |

C1OCOO1 |

Autres numéros CAS |

289-14-5 |

Origine du produit |

United States |

Foundational & Exploratory

1,2,4-trioxolane core structure and chemical properties

An In-depth Technical Guide to the 1,2,4-Trioxolane Core: Structure, Properties, and Applications

Introduction

The this compound, commonly known as an ozonide, is a five-membered heterocyclic compound featuring a peroxide bond (O-O) within its structure.[1] This core structure is a key intermediate in the ozonolysis of alkenes, a fundamental reaction in organic chemistry where unsaturated bonds are cleaved by ozone.[2][3] While often transient, substituted 1,2,4-trioxolanes can be isolated as relatively stable compounds.[4] Their significance has grown immensely in medicinal chemistry, primarily due to the discovery that the endoperoxide moiety is the key pharmacophore in potent antimalarial drugs, including the natural product artemisinin (B1665778) (which contains a related 1,2,4-trioxane (B1259687) ring) and the synthetic drug arterolane.[5][6][7][8][9]

This guide provides a comprehensive technical overview of the this compound core, detailing its structure, chemical properties, synthesis, and critical role in drug development for an audience of researchers, scientists, and medicinal chemists.

Core Structure and Physicochemical Properties

The this compound ring consists of two carbon atoms and three oxygen atoms, with one of the oxygen-oxygen bonds forming a peroxide bridge.[1] The parent compound, ethylene (B1197577) ozonide (C₂H₄O₃), serves as the fundamental model for this class of molecules.[1] The stability and reactivity of the ring are highly dependent on the nature and steric bulk of its substituents.[10] For instance, sterically shielded trioxolanes, such as those derived from adamantane, exhibit remarkable stability.[10]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties for the unsubstituted this compound molecule.

| Property | Value | Unit | Source |

| Molecular Formula | C₂H₄O₃ | - | [11][12][13] |

| Molecular Weight | 76.05 | g/mol | [1][11] |

| CAS Number | 289-14-5 | - | [11][12][13] |

| Enthalpy of Vaporization | 34.80 | kJ/mol | [14] |

| Ionization Energy | 10.10 - 10.67 | eV | [14] |

| Octanol/Water Partition Coeff. (logP) | -0.120 | - | [14] |

| Water Solubility (logS) | 0.20 | mol/l | [14] |

| McGowan's Volume | 45.790 | ml/mol | [14] |

| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 68.9 ± 4.0 | J/mol·K | [11] |

Synthesis of the this compound Core

Several synthetic routes exist for the formation of the this compound ring, each with distinct advantages and applications.

Ozonolysis of Alkenes (Criegee Mechanism)

The most traditional method for forming 1,2,4-trioxolanes is the ozonolysis of alkenes. The reaction proceeds through a mechanism proposed by Rudolf Criegee in 1953.[2] Ozone undergoes a 1,3-dipolar cycloaddition to the alkene double bond to form a highly unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane).[2][3][15] This intermediate rapidly cleaves and rearranges to form a carbonyl oxide (the Criegee intermediate) and a carbonyl compound (an aldehyde or ketone).[2] These two fragments then recombine in a second 1,3-dipolar cycloaddition to yield the more stable secondary ozonide, the this compound.[2][15]

Griesbaum Co-ozonolysis

For the targeted synthesis of tetrasubstituted, stable 1,2,4-trioxolanes, the Griesbaum co-ozonolysis is a powerful alternative to traditional ozonolysis.[16][17] This method avoids the need for preparing often unstable tetrasubstituted alkene precursors.[16] The reaction involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound (typically a ketone).[4][16][18] The oxime reacts with ozone to form a carbonyl oxide intermediate, which is then trapped by the ketone via a 1,3-dipolar cycloaddition to selectively form the desired ozonide.[4][16] This method offers high selectivity, operational simplicity, and good yields under mild conditions.[17]

SnCl₄-Catalyzed Synthesis from 1,5-Diketones

A more recent, ozone-free approach involves the synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide, catalyzed by tin(IV) chloride (SnCl₄).[19][20] This method provides a valuable alternative for creating complex bicyclic systems resembling the core of artemisinin.[20] The reaction conditions, including the choice of solvent and the molar ratio of reagents, can be optimized to control the stereoisomeric ratio of the resulting ozonides.[19][20]

Chemical Properties and Reactivity

The defining chemical feature of the this compound ring is its endoperoxide bridge. This moiety is susceptible to reductive cleavage, a property that is central to its biological activity.

Reaction with Ferrous Iron (Fe²⁺)

The antimalarial action of 1,2,4-trioxolanes is predicated on their reaction with ferrous iron (Fe²⁺), which is believed to be present in the form of free heme within the food vacuole of the malaria parasite.[6][21][22][23] This Fenton-like reaction involves a single-electron transfer from Fe²⁺ to the peroxide bond, causing its cleavage.[24][25] This initial step generates an oxygen-centered radical, which rapidly rearranges to produce highly reactive and cytotoxic carbon-centered radicals.[21][23][24]

Applications in Drug Development

The unique reactivity of the this compound core with ferrous iron makes it an exceptionally valuable pharmacophore in drug design, particularly for diseases where iron metabolism is a key feature.

Antimalarial Agents

The success of artemisinin spurred the development of fully synthetic peroxides to overcome issues of cost, availability, and pharmacokinetic limitations.[23] The 1,2,4-trioxolanes have emerged as a leading class of synthetic antimalarials.[7][26]

-

Arterolane (OZ277) : This was the first synthetic peroxide antimalarial, containing a dispiro-1,2,4-trioxolane structure, to be approved for clinical use.[5]

-

Artefenomel (OZ439) : A related analogue with improved pharmacokinetic properties that progressed through human clinical trials.[5][22]

The mechanism of action for these drugs involves selective accumulation in Plasmodium falciparum-infected red blood cells. Inside the parasite's digestive vacuole, the drug is activated by heme-derived Fe²⁺, leading to the generation of carbon-centered radicals.[22][23] These radicals then alkylate multiple parasite proteins and heme, disrupting vital cellular processes and leading to parasite death.[23][27]

Other Therapeutic Areas and Applications

The principle of iron-dependent activation has been extended to other areas:

-

Antileishmanial and Antischistosomal Agents : Synthetic endoperoxides, including 1,2,4-trioxolanes, have shown promising activity against other protozoal infections like leishmaniasis and schistosomiasis.[20][28]

-

Ferrous Iron Probes : The specific reactivity with Fe²⁺ has been harnessed to develop chemical probes and sensors for detecting labile iron pools within cells, which is of great interest in studying iron homeostasis and related diseases.[10]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and study of 1,2,4-trioxolanes. Below are representative protocols based on published literature.

Protocol 1: Griesbaum Co-ozonolysis for 3"-Substituted Trioxolanes[5][29]

This protocol describes a stereocontrolled synthesis useful for preparing antimalarial analogues.

-

Reaction Setup : Dissolve the ketone substrate (e.g., tert-butyldiphenylsilyl ether 10 ) and an oxime (e.g., oxime 11 , 2.5 equivalents) in a suitable solvent such as CCl₄ or CH₂Cl₂/Pentane in a three-neck flask equipped with a gas inlet tube and a drying tube.[28][29]

-

Ozonolysis : Cool the solution to -78 °C using a dry ice/acetone bath.[2][28] Bubble a stream of ozone (O₃) through the stirred solution. Monitor the reaction by TLC or until the solution retains a blue color, indicating the presence of unreacted ozone.[2]

-

Work-up : Purge the solution with nitrogen or argon to remove excess ozone. Concentrate the reaction mixture under reduced pressure.

-

Purification : The crude trioxolane product (e.g., silyl (B83357) ether 12 ) is often used directly in the next step or can be purified by silica (B1680970) gel chromatography.[29] For subsequent reactions, the silyl ether can be deprotected using TBAF in THF to yield the target alcohol.[29]

Protocol 2: SnCl₄-Catalyzed Synthesis of Bridged Trioxolanes[20]

This protocol details an ozone-free method for creating bridged ozonides.

-

Reaction Setup : Dissolve the 1,5-diketone substrate (1.0 equivalent) in dry THF (or another suitable solvent like 1,4-dioxane) in a flask under an inert atmosphere.[20]

-

Reagent Addition : Cool the solution to 0–5 °C. With stirring, add a 5.1 M solution of H₂O₂ in Et₂O (1.5 equivalents) followed by the dropwise addition of SnCl₄ (5.0 equivalents).[20]

-

Reaction : Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 24 hours.[20]

-

Work-up : Quench the reaction by adding CHCl₃ and wash successively with water, a saturated aqueous solution of NaHCO₃, and brine.[20]

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via silica gel chromatography to isolate the stereoisomeric ozonides.[20]

Conclusion and Future Outlook

The this compound core is a privileged scaffold in medicinal chemistry, transitioning from a mere reaction intermediate to the centerpiece of life-saving therapeutics. Its unique iron-activated mechanism provides a powerful strategy for achieving pathogen-specific toxicity, as exemplified by the success of synthetic antimalarials. Future research is likely to focus on expanding the therapeutic applications of trioxolanes to other diseases characterized by dysregulated iron metabolism, such as certain cancers and other parasitic infections. Furthermore, refining synthetic methodologies to allow for greater structural diversity and precise stereochemical control will be crucial for developing next-generation trioxolane-based drugs and chemical probes with enhanced efficacy and tailored physicochemical properties.[17][22]

References

- 1. This compound | C2H4O3 | CID 78967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ozonolysis - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 4. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]

- 5. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and stereocontrolled synthesis of 1,2,4-trioxolanes useful for ferrous iron-dependent drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview on the antimalarial activity of 1,2,4-trioxanes, 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Artemisinin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. chemeo.com [chemeo.com]

- 15. Supplemental Topics [www2.chemistry.msu.edu]

- 16. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Griesbaum Coozonolysis [organic-chemistry.org]

- 19. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni | MDPI [mdpi.com]

- 20. Bridged 1,2,4-Trioxolanes: SnCl4—Catalyzed Synthesis and an In Vitro Study against S. mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. media.malariaworld.org [media.malariaworld.org]

- 23. Identification of an antimalarial synthetic trioxolane drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dispiro-1,2,4-trioxane analogues of a prototype dispiro-1,2,4-trioxolane: mechanistic comparators for artemisinin in the context of reaction pathways with iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. malariaworld.org [malariaworld.org]

- 27. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 1,2,4-Trioxolane Antimalarials

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. The 1,2,4-trioxolanes, a class of synthetic endoperoxides, represent a significant advancement in malaria chemotherapy, with compounds such as arterolane (B1665781) (OZ277) and artefenomel (B605594) (OZ439) having progressed to clinical trials.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 1,2,4-trioxolane antimalarials. It is now widely accepted that their parasiticidal activity is initiated by the reductive activation of the endoperoxide bridge by ferrous heme within the parasite's digestive vacuole, leading to the generation of cytotoxic carbon-centered radicals. These radicals subsequently induce parasite death through a multifactorial mechanism involving heme alkylation, protein alkylation, and the induction of oxidative stress. This document details the key molecular events, presents quantitative data on drug activity and target interactions, outlines protocols for essential experiments, and provides visual representations of the core mechanisms.

Core Mechanism of Action: Heme-Activated Radical Cascade

The antimalarial activity of 1,2,4-trioxolanes is contingent upon the presence of the peroxide bond.[1] The prevailing mechanism of action involves a series of steps initiated within the digestive vacuole of the intraerythrocytic parasite, a site of extensive hemoglobin degradation.

1.1. Reductive Activation by Ferrous Heme: The parasite's digestion of hemoglobin releases large quantities of heme. While the majority is oxidized to ferric (Fe³⁺) hematin (B1673048) and sequestered into hemozoin, a pool of ferrous (Fe²⁺) heme exists.[2] 1,2,4-trioxolanes are unreactive towards Fe³⁺ hemin (B1673052) but are rapidly degraded by reduced Fe²⁺ heme.[3][4] This interaction leads to the reductive cleavage of the O-O bond in the trioxolane ring.

1.2. Generation of Carbon-Centered Radicals: The initial cleavage of the endoperoxide bridge by Fe²⁺-heme forms an oxygen-centered radical, which rapidly rearranges to generate a more stable, secondary carbon-centered radical.[1][3] It is this carbon-centered radical that is considered the primary cytotoxic species responsible for the antimalarial effect.

1.3. Downstream Cytotoxic Effects: The generated radicals exert their parasiticidal effects through multiple pathways:

-

Heme Alkylation: The carbon-centered radicals can covalently bind to the heme molecule itself, forming heme-drug adducts.[2][3] This process is highly efficient for potent trioxolanes and may contribute to toxicity by inhibiting hemozoin formation, thereby increasing the concentration of toxic free heme.[2][3]

-

Protein Alkylation: The radicals are also capable of alkylating a wide range of parasite proteins, leading to loss of function.[5] This indiscriminate alkylation disrupts numerous essential cellular processes.

-

Induction of Oxidative Stress: The radical cascade contributes to a state of oxidative stress within the parasite, leading to lipid peroxidation and damage to cellular membranes.[1]

Recent studies using fluorescently labeled this compound probes have shown that these compounds accumulate in the parasite's digestive vacuole and associated neutral lipid bodies, consistent with a heme-mediated activation mechanism in this compartment.[1][6]

Quantitative Data

Table 1: In Vitro Antimalarial Activity of Representative 1,2,4-Trioxolanes against P. falciparum

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Arterolane (OZ277) | Not Specified | 1-2 | [1] |

| Artefenomel (OZ439) | Not Specified | ~1 | [7][8] |

| Trioxolane 8 | Not Specified | 1.8 ± 0.2 | [1] |

| Fluorescent Probe 5 | Not Specified | 8.8 ± 1.1 | [1] |

| Fluorescent Probe 6 | Not Specified | 6.8 ± 1.2 | [1] |

| Non-peroxidic Analogue 7 | Not Specified | >10,000 | [1] |

| Deoxycholic acid 1,2,4,5-tetraoxane | K1 (CQR) | 7.6 | [5] |

| Acetone-derived tetraoxane | K1 (CQR) | 3 | [5] |

CQR: Chloroquine-Resistant

Table 2: Heme Alkylation and PfATP6 Inhibition

| Compound | Assay | Parameter | Value | Reference |

| Spiro- and Dispiro-1,2,4-trioxolanes | Heme Alkylation | Correlation (R²) with IC₅₀ | 0.88 | [3][9] |

| Arterolane (OZ277/RBX11160) | PfATP6 Inhibition | Apparent Kᵢ (nM) | 7,700 | [10] |

| Artemisinin | PfATP6 Inhibition | Apparent Kᵢ (nM) | 79 | [10] |

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I)

This protocol is adapted from methods used to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[1]

-

Parasite Culture: P. falciparum parasites are maintained in continuous culture in human erythrocytes (O⁺) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are kept at 37°C in a low oxygen environment (1% O₂, 4% CO₂, 95% N₂).

-

Drug Preparation: A stock solution of the this compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations.

-

Assay Setup: Asynchronous or tightly synchronized ring-stage parasite cultures (e.g., 1% parasitemia, 2% hematocrit) are added to a 96-well microplate containing the serially diluted compounds.

-

Incubation: The plate is incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, the plate is frozen at -80°C to lyse the erythrocytes. The plate is then thawed, and a lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, and thus parasite growth. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Heme Alkylation Assay

This protocol describes a method to assess the ability of 1,2,4-trioxolanes to alkylate heme in vitro.[3]

-

Reagent Preparation:

-

Prepare a stock solution of hemin (Fe³⁺-heme) in DMSO.

-

Prepare a stock solution of the trioxolane compound in acetonitrile (B52724) (ACN).

-

Prepare a fresh solution of sodium dithionite (B78146) (reducing agent) in water.

-

-

Reaction Mixture: In a cuvette or microplate well, combine 50% ACN in water, the hemin stock solution, and the trioxolane stock solution.

-

Initiation of Reaction: The reaction is initiated by adding the sodium dithionite solution to reduce Fe³⁺ hemin to Fe²⁺ heme. The final concentrations should be in the low micromolar range (e.g., 10 µM heme, 20 µM trioxolane, and excess dithionite).

-

Spectrophotometric Monitoring: Immediately monitor the reaction by scanning the visible spectrum (e.g., 300-700 nm) at regular time intervals. The disappearance of the heme Soret peak at ~418 nm and the appearance of a new peak for the alkylated heme adduct at ~472 nm is indicative of heme alkylation.

-

Quantification: The extent of heme alkylation can be quantified by the percentage decrease in the absorbance of the heme Soret peak at a fixed time point under standardized conditions for different compounds.

-

LC-MS Analysis (Optional): The formation of the heme-drug adduct can be confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis of the reaction mixture.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol uses a fluorescent lipid probe to detect oxidative damage in parasite membranes.[1]

-

Parasite Culture: Culture P. falciparum to the desired stage (e.g., trophozoites).

-

Drug Treatment: Treat the parasite culture with the this compound compound (e.g., at a concentration of 250 nM) for a specified period (e.g., 2.5 hours). Include positive (e.g., artemisinin) and negative (e.g., a non-peroxidic analogue) controls.

-

Probe Loading: Add the BODIPY™ 581/591 C11 probe to the cultures at a final concentration of 1-2 µM and incubate for a further 30 minutes.

-

Cell Preparation and Imaging: Wash the cells to remove excess probe. The cells can then be imaged live using fluorescence microscopy.

-

Fluorescence Analysis:

-

In its unoxidized state, the probe fluoresces red (emission ~591 nm).

-

Upon oxidation by lipid peroxyl radicals, the probe's fluorescence shifts to green (emission ~510 nm).

-

An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation. Images from the two channels can be merged to visualize the extent of oxidation.

-

Protein Alkylation Profiling (Click Chemistry)

This protocol outlines a method to identify protein targets of 1,2,4-trioxolanes using activity-based protein profiling (ABPP) with "clickable" probes.[5][11]

-

Probe Synthesis: Synthesize a this compound analogue that incorporates a bioorthogonal handle, such as an alkyne or azide (B81097) group, required for the "click" reaction. A corresponding non-peroxidic control probe should also be prepared.

-

In Situ Labeling: Incubate cultured P. falciparum parasites with the clickable probe (e.g., at 1 µM) for a pharmacologically relevant duration (e.g., 6 hours).

-

Parasite Lysis and Protein Extraction: Isolate the parasites from the erythrocytes and lyse them to release the cellular proteins.

-

Click Reaction: To the protein lysate, add a fluorescent reporter molecule containing the complementary bioorthogonal handle (e.g., an azide-fluorophore if the probe has an alkyne). Catalyze the cycloaddition reaction (e.g., using a copper(I) catalyst).

-

Analysis of Labeled Proteins:

-

1D-Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.

-

Proteomic Identification (LC-MS/MS): For target identification, the labeled proteins can be enriched (e.g., using biotin-tagged probes and streptavidin beads), digested into peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins represent the targets of the this compound.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Proposed mechanism of action for this compound antimalarials.

Experimental Workflows

Caption: Workflow for identifying protein targets of 1,2,4-trioxolanes.

Discarded Hypotheses: The Role of PfATP6

The sarco/endoplasmic reticulum Ca²⁺-ATPase of P. falciparum, PfATP6, was initially proposed as a key target for the related endoperoxide antimalarial, artemisinin. However, evidence suggests this is unlikely to be the primary target for 1,2,4-trioxolanes. Studies have shown that arterolane (OZ277) inhibits PfATP6 with a much weaker potency (apparent Kᵢ = 7,700 nM) compared to its potent antimalarial activity (IC₅₀ ≈ 1-2 nM).[10] This significant discrepancy makes it improbable that direct inhibition of PfATP6 is the main mechanism of action for this class of compounds, reinforcing the model of heme-activated, radical-mediated, multi-target damage.

Conclusion

The mechanism of action of this compound antimalarials is a complex, multi-faceted process initiated by a specific chemical reaction within the parasite. The core events—heme-mediated activation and subsequent radical-induced damage—are well-supported by a substantial body of evidence. The promiscuous nature of the resulting carbon-centered radicals, leading to the alkylation of both heme and a wide array of essential proteins, explains the potent and rapid parasiticidal activity of these compounds. This multi-target mechanism is advantageous in that it may slow the development of resistance. A thorough understanding of these molecular pathways, aided by the experimental approaches detailed herein, is critical for the development of next-generation endoperoxide antimalarials and for optimizing the use of existing agents in combination therapies. The significant overlap in the protein alkylation profiles of 1,2,4-trioxolanes and artemisinins suggests a common mechanism of action, which also raises concerns about potential cross-resistance.[5] Continued research in this area will be vital for sustaining the efficacy of this important class of antimalarial drugs.

References

- 1. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. DSpace [scholarshare.temple.edu]

- 5. Synthesis and antimalarial activity of 3'-trifluoromethylated 1,2,4-trioxolanes and 1,2,4,5-tetraoxane based on deoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Click Chemistry-Based Proteomic Approach Reveals that this compound and Artemisinin Antimalarials Share a Common Protein Alkylation Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating the antimalarial action of 1,2,4-trioxolanes with fluorescent chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abpbio.com [abpbio.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 11. researchgate.net [researchgate.net]

The Endoperoxide Bridge: A Linchpin in the Antimalarial Activity of 1,2,4-Trioxolanes

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-trioxolane ring system, characterized by its endoperoxide bridge, is a critical pharmacophore in a potent class of synthetic antimalarial agents. This guide provides an in-depth exploration of the pivotal role of this structural motif in the biological activity of 1,2,4-trioxolanes, with a focus on their mechanism of action against Plasmodium falciparum, the deadliest malaria parasite. We delve into the structure-activity relationships, quantitative efficacy data, and detailed experimental methodologies crucial for researchers in the field of antimalarial drug discovery and development.

The Endoperoxide Bridge: The Engine of Antimalarial Action

The antimalarial activity of 1,2,4-trioxolanes is intrinsically linked to the presence and reactivity of the endoperoxide bridge (-O-O-).[1][2] This peroxide bond is the key to the molecule's ability to generate cytotoxic species within the parasite. The prevailing mechanism of action involves a bioactivation process initiated by a source of ferrous iron (Fe(II)), which is readily available within the parasite's digestive vacuole from the degradation of host hemoglobin.[3][4]

The interaction with Fe(II) leads to the reductive cleavage of the endoperoxide bridge, a process that generates highly reactive oxygen- and carbon-centered radicals.[5][6] These radical species are non-specific in their targets and can induce widespread damage to vital parasite biomolecules, including proteins, lipids, and nucleic acids, ultimately leading to parasite death.[5][7] One of the key targets of these radicals is heme, a byproduct of hemoglobin digestion. Alkylation of heme by the trioxolane-derived radicals disrupts the parasite's ability to detoxify heme into hemozoin, leading to a buildup of toxic heme.[4][8]

dot digraph "Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Mechanism of Action of 1,2,4-Trioxolanes", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

Trioxolane [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FeII [label="Fe(II)-Heme\n(from Hemoglobin Digestion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedComplex [label="Activated Trioxolane-Fe(II) Complex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Radicals [label="Oxygen & Carbon-Centered\nRadicals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HemeAlkylation [label="Heme Alkylation", fillcolor="#FFFFFF", fontcolor="#202124"]; ProteinAlkylation [label="Protein Alkylation", fillcolor="#FFFFFF", fontcolor="#202124"]; LipidPeroxidation [label="Lipid Peroxidation", fillcolor="#FFFFFF", fontcolor="#202124"]; ParasiteDeath [label="Parasite Death", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

Trioxolane -> ActivatedComplex [label="Enters Parasite\nDigestive Vacuole"]; FeII -> ActivatedComplex; ActivatedComplex -> Radicals [label="Reductive Cleavage of\nEndoperoxide Bridge"]; Radicals -> HemeAlkylation; Radicals -> ProteinAlkylation; Radicals -> LipidPeroxidation; HemeAlkylation -> ParasiteDeath; ProteinAlkylation -> ParasiteDeath; LipidPeroxidation -> ParasiteDeath; } caption: Proposed Mechanism of Action of 1,2,4-Trioxolanes.

Quantitative Assessment of Antimalarial Activity

The potency of 1,2,4-trioxolanes is typically quantified by their half-maximal inhibitory concentration (IC50) against various strains of P. falciparum. The following tables summarize key in vitro and in vivo efficacy data for representative 1,2,4-trioxolanes, including the clinically evaluated compounds arterolane (B1665781) (OZ277) and artefenomel (B605594) (OZ439).

Table 1: In Vitro Antimalarial Activity of Selected 1,2,4-Trioxolanes against P. falciparum

| Compound | Strain | IC50 (nM) | Reference |

| Arterolane (OZ277) | 3D7 (chloroquine-sensitive) | 0.8 - 1.6 | [9] |

| Dd2 (chloroquine-resistant) | 1.0 - 2.1 | [9] | |

| K1 (multidrug-resistant) | 1.1 | [9] | |

| Artefenomel (OZ439) | 3D7 (chloroquine-sensitive) | 0.4 - 1.2 | [9] |

| Dd2 (chloroquine-resistant) | 0.6 - 1.5 | [9] | |

| W2 (chloroquine-resistant) | 0.9 | [9] | |

| OZ609 | 3D7 (chloroquine-sensitive) | 0.7 | [10] |

| Dd2 (chloroquine-resistant) | 0.9 | [10] | |

| E209 | 3D7 (chloroquine-sensitive) | 1.2 | [10] |

| Dd2 (chloroquine-resistant) | 1.5 | [10] |

Table 2: In Vivo Efficacy of Arterolane (OZ277) and Artefenomel (OZ439) in Mouse Models of Malaria

| Compound | Mouse Model | Dosing Regimen | Efficacy | Reference |

| Arterolane (OZ277) | P. berghei | 30 mg/kg, single oral dose | >99% parasite reduction at 48h | [9] |

| Artefenomel (OZ439) | P. berghei | 20 mg/kg, single oral dose | Curative | [10] |

| P. falciparum (humanized) | 100 mg/kg, single oral dose | Curative | [11] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used in the study of 1,2,4-trioxolanes.

Synthesis of 1,2,4-Trioxolanes via Griesbaum Co-ozonolysis

The Griesbaum co-ozonolysis is a key method for the synthesis of unsymmetrical 1,2,4-trioxolanes.[2][12][13]

dot digraph "Griesbaum_Coozonolysis_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Workflow for Griesbaum Co-ozonolysis", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve Ketone and\nO-alkyl oxime in Solvent"]; Cool [label="Cool Reaction Mixture\nto -78 °C"]; Ozone [label="Bubble Ozone Gas\nThrough the Solution"]; Monitor [label="Monitor Reaction by TLC"]; Quench [label="Quench Reaction with\nNitrogen Gas"]; Workup [label="Aqueous Workup"]; Purify [label="Purify by Column\nChromatography"]; End [label="Obtain this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Dissolve; Dissolve -> Cool; Cool -> Ozone; Ozone -> Monitor; Monitor -> Quench [label="Reaction Complete"]; Quench -> Workup; Workup -> Purify; Purify -> End; } caption: Workflow for Griesbaum Co-ozonolysis.

Materials:

-

Ketone

-

O-alkyl oxime

-

Anhydrous solvent (e.g., dichloromethane, pentane)

-

Ozone generator

-

Dry ice/acetone bath

-

Thin-layer chromatography (TLC) supplies

-

Nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve the ketone and O-alkyl oxime in the chosen anhydrous solvent in a reaction flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress is monitored by TLC until the starting materials are consumed.

-

Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

-

Allow the reaction mixture to warm to room temperature.

-

Perform an aqueous workup to remove any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound.

In Vitro Antimalarial Activity Assay using SYBR Green I

The SYBR Green I-based fluorescence assay is a widely used method for determining the IC50 values of antimalarial compounds.[1][14][15]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium

-

Human red blood cells

-

96-well black microplates

-

Test compounds (serially diluted)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add the synchronized P. falciparum culture (at a known parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Assessment of Heme Alkylation by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to identify and quantify the covalent adduction of heme by 1,2,4-trioxolanes.[6][8][16]

dot digraph "Heme_Alkylation_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Experimental Workflow for Heme Alkylation Assessment", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate this compound\nwith Fe(II)-Heme"]; Extract [label="Extract Heme and\nHeme-Adducts"]; Analyze [label="Analyze by LC-MS"]; Identify [label="Identify Heme-Adducts\nby Mass-to-Charge Ratio"]; Quantify [label="Quantify Heme-Adducts"]; End [label="Determine Extent of\nHeme Alkylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubate; Incubate -> Extract; Extract -> Analyze; Analyze -> Identify; Identify -> Quantify; Quantify -> End; } caption: Experimental Workflow for Heme Alkylation Assessment.

Materials:

-

This compound compound

-

Hemin (B1673052) (Fe(III)-protoporphyrin IX)

-

Reducing agent (e.g., sodium dithionite) to generate Fe(II)-heme

-

Buffer solution (e.g., phosphate (B84403) buffer)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS system

Procedure:

-

Prepare a solution of Fe(II)-heme by reducing hemin with a suitable reducing agent in a buffer solution.

-

Add the this compound compound to the Fe(II)-heme solution and incubate at 37°C.

-

After incubation, stop the reaction and extract the heme and any heme-adducts using an organic solvent.

-

Dry the organic extract and reconstitute it in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the components using a suitable liquid chromatography method.

-

Detect the heme and heme-adducts using the mass spectrometer. The heme-adduct will have a mass corresponding to the mass of heme plus the mass of the alkylating fragment from the trioxolane.

-

Quantify the amount of heme-adduct formed relative to the initial amount of heme to determine the extent of alkylation.

Conclusion

The endoperoxide bridge is the undeniable cornerstone of the antimalarial activity of 1,2,4-trioxolanes. Its iron-mediated cleavage unleashes a cascade of cytotoxic events that are highly effective against the malaria parasite. A thorough understanding of the structure-activity relationships and the mechanism of action of this class of compounds is paramount for the rational design of new and improved antimalarial drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and further investigate these promising therapeutic agents in the ongoing fight against malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Griesbaum Coozonolysis [organic-chemistry.org]

- 3. Novel series of 1,2,4-trioxane derivatives as antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of anti-malarial ozonides against an artemisinin-resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forum.graphviz.org [forum.graphviz.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimalarial Trioxolanes with Superior Drug-Like Properties and In vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05932G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. iddo.org [iddo.org]

- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between antimalarial activity and heme alkylation for spiro- and dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Synthetic Peroxides: A New Front in the War Against Malaria

An In-depth Technical Guide on the Discovery, History, and Mechanism of Synthetic Peroxide Antimalarials

Audience: Researchers, scientists, and drug development professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum has necessitated the development of novel antimalarial agents. Inspired by the remarkable efficacy of the natural product artemisinin (B1665778), a class of synthetic peroxide antimalarials has been developed, offering new hope in the global fight against malaria. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of these life-saving drugs. We delve into the key chemical classes, including tetraoxanes and ozonides (trioxolanes), and detail the journey of leading clinical candidates such as arterolane (B1665781) and artefenomel (B605594). This guide presents quantitative data on their efficacy and pharmacokinetics, outlines detailed experimental protocols for their study, and provides visualizations of their mechanism of action to facilitate a deeper understanding for researchers and drug developers in the field.

Introduction: The Imperative for New Antimalarials

Malaria remains a significant global health challenge, with hundreds of thousands of deaths annually, primarily due to P. falciparum infection.[1][2] The cornerstone of modern malaria treatment has been artemisinin-based combination therapies (ACTs). However, the rise of artemisinin resistance, particularly in Southeast Asia, threatens to unravel decades of progress and underscores the urgent need for new therapeutic strategies.[1] Synthetic peroxide antimalarials have emerged as a promising solution, designed to mimic the endoperoxide bridge of artemisinin, which is crucial for its antimalarial activity.[1][3]

A Brief History: From Ancient Herb to Modern Synthetics

The story of peroxide antimalarials begins with the discovery of artemisinin from the sweet wormwood plant, Artemisia annua, a remedy used in traditional Chinese medicine for centuries. The isolation of artemisinin in the 1970s revolutionized malaria treatment.[4][5] The identification of its 1,2,4-trioxane (B1259687) core as the key pharmacophore spurred efforts to synthesize simpler, more stable, and orally bioavailable peroxide-containing compounds. This led to the development of two major classes of synthetic peroxide antimalarials:

-

1,2,4,5-Tetraoxanes: These compounds feature a four-membered peroxide ring system and have shown significant antimalarial activity.[4][5][6]

-

Ozonides (1,2,4-Trioxolanes): Inspired by the ozonolysis of artemisinin, this class of compounds has yielded promising clinical candidates.[1][7]

Key milestones in the development of synthetic peroxide antimalarials include the discovery of arterolane (OZ277) and the second-generation ozonide, artefenomel (OZ439), which boasts an improved pharmacokinetic profile.[1][4][7][8]

Mechanism of Action: A Radical Approach to Parasite Killing

The antimalarial activity of synthetic peroxides, much like artemisinin, is predicated on the reductive activation of their endoperoxide bridge by ferrous heme (Fe(II)-protoporphyrin IX), a byproduct of hemoglobin digestion within the parasite's food vacuole.[1][3][9] This activation cascade generates highly reactive carbon-centered radicals that are cytotoxic to the parasite.

Signaling Pathway of Peroxide Antimalarial Action

The proposed mechanism involves a multi-step process culminating in widespread cellular damage and parasite death.

Caption: Heme-mediated activation of synthetic peroxides leading to parasite death.

The activation process is initiated when the peroxide drug enters the parasite's food vacuole. Here, it interacts with ferrous heme, leading to the cleavage of the endoperoxide bond and the formation of carbon-centered radicals.[1][9] These radicals then indiscriminately alkylate a multitude of parasite proteins, disrupting essential cellular processes.[1][10] Furthermore, this process induces significant oxidative stress, leading to the disruption of the parasite's redox homeostasis, a critical factor in its survival.[1][2][9][11][12]

Quantitative Data

The following tables summarize key quantitative data for prominent synthetic peroxide antimalarials.

In Vitro Antimalarial Activity

| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |

| Arterolane (OZ277) | 3D7 (sensitive) | 1-15 | [8] |

| W2 (resistant) | 1-15 | [8] | |

| Artefenomel (OZ439) | 3D7 (sensitive) | ~10 | [7] |

| K1 (resistant) | ~10 | [7] | |

| N-251 (Tetraoxane) | - | ED50 = 22-27 mg/kg (in vivo) | [13] |

Pharmacokinetics of Clinical Candidates

| Compound | Parameter | Value | Species | Study | Reference(s) |

| Arterolane (OZ277) | Cmax | 112-155 nM | Human | Phase I/II | [14][15] |

| tmax | 2-3 hours | Human | Phase I | [14] | |

| Half-life (t1/2) | 2-4 hours | Human | Phase I/II | [4][14][16] | |

| Artefenomel (OZ439) | Cmax | 339-1710 ng/mL (dose-dependent) | Human | Phase IIa | [7][13][17] |

| tmax | ~4 hours | Human | Phase IIa | [7][13][17] | |

| Half-life (t1/2) | 46-62 hours | Human | Phase IIa | [4][7][13][17] |

In Vivo Efficacy

Studies in murine models have demonstrated the potent in vivo efficacy of synthetic peroxide antimalarials. For instance, the tetraoxane N-251 showed significant parasite suppression in P. chabaudi and P. berghei infected mice.[13] Artefenomel has also shown high efficacy in clearing infection in mouse models.[18]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the research and development of synthetic peroxide antimalarials.

Chemoproteomics for Target Identification

A crucial step in understanding the mechanism of action is identifying the parasite proteins that are alkylated by the activated peroxide radicals. A powerful technique for this is chemical proteomics using click chemistry.

Caption: Workflow for identifying protein targets using click chemistry.

-

Parasite Culture and Probe Incubation:

-

Cell Lysis and Protein Extraction:

-

After incubation, the parasites are harvested and lysed to release the cellular proteins.

-

-

Click Chemistry Reaction:

-

Enrichment of Tagged Proteins:

-

The biotinylated proteins are then enriched from the complex mixture using streptavidin-coated beads.

-

-

Protein Digestion and Mass Spectrometry:

LC-MS-based Thiol Metabolomics

To investigate the impact of synthetic peroxides on the parasite's redox homeostasis, targeted LC-MS is used to quantify the levels of key thiol-containing metabolites, such as glutathione (B108866) (GSH) and its oxidized form (GSSG).

Caption: Workflow for thiol metabolomics analysis.

-

Parasite Treatment and Metabolite Extraction:

-

LC-MS Analysis:

-

Data Analysis:

Conclusion and Future Perspectives

Synthetic peroxide antimalarials represent a significant advancement in the fight against malaria, offering potent activity against drug-resistant parasites. The development of second-generation compounds like artefenomel with improved pharmacokinetic profiles highlights the potential for single-dose cures, which would be a major breakthrough in malaria treatment and control. Continued research into their mechanism of action, particularly the identification of the full spectrum of protein targets and the intricacies of their effect on parasite redox biology, will be crucial for the development of even more effective and resilient next-generation antimalarials. The experimental approaches outlined in this guide provide a robust framework for these future investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

- 11. "Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium Fal" by Ghizal Siddiqui, Carlo Giannangelo et al. [digitalcommons.unmc.edu]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Antimalarial effect of synthetic endoperoxide on synchronized Plasmodium chabaudi infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New endoperoxides highly active in vivo and in vitro against artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Chemical Proteomics Approach for the Search of Pharmacological Targets of the Antimalarial Clinical Candidate Albitiazolium in Plasmodium falciparum Using Photocrosslinking and Click Chemistry | PLOS One [journals.plos.org]

- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparison of extraction methods in vitro Plasmodium falciparum: A 1H NMR and LC-MS joined approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

A Technical Guide to 1,2,4-Trioxolane Derivatives and Structural Analogues: Synthesis, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-trioxolane ring system, a key pharmacophoric moiety, has garnered significant attention in medicinal chemistry, primarily for its potent antimalarial activity. This technical guide provides an in-depth overview of this compound derivatives and their structural analogues, covering their synthesis, mechanism of action, and therapeutic applications. Particular emphasis is placed on their role in the development of new antimalarial agents, such as arterolane (B1665781) and artefenomel (B605594), as well as their emerging potential in anticancer and antileishmanial therapy. This document consolidates quantitative data on their biological activity and pharmacokinetic properties, details key experimental protocols, and visualizes complex biological and chemical processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The discovery of artemisinin (B1665778), a sesquiterpene lactone with a unique 1,2,4-trioxane (B1259687) endoperoxide bridge, revolutionized malaria treatment.[1] This natural product's success spurred the development of synthetic peroxides, among which 1,2,4-trioxolanes (ozonides) have emerged as a promising class of compounds.[2][3] These synthetic molecules often offer advantages in terms of synthetic accessibility, cost-effectiveness, and the potential for improved pharmacokinetic profiles compared to semi-synthetic artemisinin derivatives.[4]

The defining feature of these compounds is the peroxide bond within the this compound ring, which is crucial for their biological activity.[1] The mechanism of action is widely believed to involve the reductive activation of the endoperoxide bridge by ferrous iron (Fe²⁺), particularly from heme within the malaria parasite, leading to the generation of cytotoxic carbon-centered radicals.[4][5][6] These radicals are responsible for alkylating parasite-specific proteins and other biomolecules, ultimately leading to parasite death.[5][7]

This guide will delve into the core aspects of this compound chemistry and pharmacology, providing a technical resource for the scientific community engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Synthesis of this compound Derivatives

The primary synthetic route to 1,2,4-trioxolanes is through ozonolysis reactions. The Griesbaum co-ozonolysis is a particularly important method for preparing tetrasubstituted ozonides with high stability and diastereoselectivity.[7][8][9]

Griesbaum Co-ozonolysis

This method involves the reaction of an O-methyl oxime with a carbonyl compound in the presence of ozone.[8][9] The reaction proceeds via the formation of a carbonyl oxide intermediate from the oxime and ozone, which then undergoes a 1,3-dipolar cycloaddition with the carbonyl compound to yield the this compound.[10][11]

Experimental Protocol: Griesbaum Co-ozonolysis for the Synthesis of a Dispiro-1,2,4-trioxolane [7][10]

-

Reactant Preparation: Dissolve the O-methyl oxime of a substituted adamantone and a substituted cyclohexanone (B45756) in a non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or a mixture of CH₂Cl₂ and pentane.

-

Ozonolysis: Cool the reaction mixture to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the reactants.

-

Reaction Quenching: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Work-up: Allow the reaction mixture to warm to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica (B1680970) gel to isolate the desired this compound.

-

Characterization: The structure and stereochemistry of the purified product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[12] X-ray crystallography can be used to definitively determine the stereochemistry.[7]

Mechanism of Action: The Heme-Activation Pathway

The antimalarial activity of 1,2,4-trioxolanes is contingent upon the presence of a reducible peroxide bond.[5] In the context of malaria, the activation of these compounds is primarily mediated by ferrous heme (Fe²⁺-heme), which is produced during the digestion of host hemoglobin by the parasite within its digestive vacuole.[1][5]

The proposed mechanism involves the following key steps:

-

Reductive Cleavage: The Fe²⁺ in heme donates an electron to the peroxide bridge of the this compound, leading to the reductive cleavage of the O-O bond.[5][13]

-

Radical Formation: This cleavage generates highly reactive oxygen-centered and subsequently carbon-centered radicals.[2][5]

-

Heme Alkylation: The carbon-centered radicals can then alkylate the heme molecule itself, forming heme-drug adducts.[5][14][15] This process is thought to inhibit the detoxification of heme into hemozoin, leading to a buildup of toxic free heme.

-

Protein Alkylation: The generated radicals can also alkylate and damage essential parasite proteins, disrupting vital cellular functions.[4]

This cascade of events ultimately results in oxidative stress and damage to the parasite, leading to its death.

Therapeutic Applications

Antimalarial Activity

The most significant application of this compound derivatives is in the treatment of malaria. Several synthetic ozonides have shown potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[16][17][18]

Table 1: In Vitro Antimalarial Activity of Selected this compound Derivatives

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Arterolane (OZ277) | W2 (Chloroquine-resistant) | 1.3 | [2] |

| Artefenomel (OZ439) | K1 (Chloroquine-resistant) | 0.8 | [19] |

| Compound 5 | 3D7 (Chloroquine-sensitive) | 3.5 | [2] |

| Compound 6 | 3D7 (Chloroquine-sensitive) | 8.2 | [2] |

| Compound 8 | 3D7 (Chloroquine-sensitive) | 1.9 | [2] |

Table 2: In Vivo Efficacy of Selected 1,2,4-Trioxanes in a P. berghei Mouse Model [3]

| Compound | Dose (mg/kg) | Route | Efficacy |

| Trioxane 8 | 12 | Intramuscular | Cleared parasitemia (recrudescence in 1/2) |

| Trioxane 8 | 48 | Intramuscular | Curative in all treated mice |

| Trioxane 9 | 12 | Intramuscular | Suppressed parasitemia (not curative) |

| Trioxane 9 | 48 | Intramuscular | Curative in all treated mice |

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay) [2]

-

Parasite Culture: Culture asynchronous P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to wells containing the drug dilutions. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine (B1663885) or artemisinin) as positive controls.

-

Incubation: Incubate the plates for 72 hours under the same culture conditions.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the SYBR Green I signal is proportional to the number of viable parasites.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer and Other Activities

The ability of 1,2,4-trioxolanes to generate reactive oxygen species has also led to their investigation as potential anticancer agents.[20][21] Some derivatives have shown cytotoxicity against various cancer cell lines.[22]

Table 3: In Vitro Cytotoxicity of 1,2,4-Triazole (B32235) Derivatives Against Cancer Cell Lines [22]

| Compound | Cell Line | IC₅₀ (µM) |

| 7d | Hela | < 12 |

| 7e | Hela | < 12 |

| 10a | MCF-7 | 6.43 |

| 10a | Hela | 5.6 |

| 10a | A549 | 21.1 |

| 10d | Hela | < 12 |

Furthermore, studies have demonstrated the activity of 1,2,4-trioxolanes and their structural analogues against other pathogens, including Leishmania species.[4][20][23][24]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [21][25]

-

Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO₂).

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-trioxolanes are a critical aspect of their development as therapeutic agents. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are determined in preclinical and clinical studies.

Table 4: Pharmacokinetic Parameters of Arterolane and Artefenomel in Humans

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Half-life (h) | Reference |

| Arterolane (OZ277) | 200 mg | 234 | 3 | 1140 | 3 | [26] |

| Artefenomel (OZ439) | 800 mg | 2580 | 5 | 87100 | 46-62 | [19] |

These data highlight the significantly longer half-life of the second-generation compound, artefenomel, compared to arterolane, which is a desirable characteristic for reducing dosing frequency.[19][26]

Conclusion and Future Directions

This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their success in the field of antimalarial drug discovery, exemplified by the clinical development of arterolane and artefenomel, underscores the value of the endoperoxide pharmacophore. The established synthetic methodologies, particularly the Griesbaum co-ozonolysis, provide a robust platform for the generation of diverse analogues with tailored properties.

Future research in this area should continue to focus on:

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Designing new analogues with improved solubility, metabolic stability, and longer half-lives to enhance their therapeutic window and patient compliance.

-

Elucidation of Resistance Mechanisms: Although resistance to artemisinins is emerging, understanding the potential for resistance to synthetic trioxolanes is crucial for their long-term viability.

-

Expansion of Therapeutic Applications: Further exploration of their anticancer, antileishmanial, and other antimicrobial activities could lead to the development of novel treatments for a range of diseases.

-

Development of Novel Drug Delivery Systems: Investigating advanced formulations to improve the bioavailability and targeted delivery of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New, antimalarial, tricyclic 1,2,4-trioxanes: evaluations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and 1,2,4,5-Tetraoxane endoperoxides against old-world Leishmania parasites: in vitro activity and mode of action [sapientia.ualg.pt]

- 5. Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic parameters for the reaction of 1,2,4-trioxolanes and artemisinin with iron(II): New evidence for the source of antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]

- 9. Griesbaum Coozonolysis [organic-chemistry.org]

- 10. Expanded scope of Griesbaum co-ozonolysis for the preparation of structurally diverse sensors of ferrous iron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05620A [pubs.rsc.org]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. Efficient and Stereocontrolled Synthesis of 1,2,4-Trioxolanes Useful for Ferrous Iron-Dependent Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Relationship between antimalarial activity and heme alkylation for spiro- and dispiro-1,2,4-trioxolane antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,2,4-Trioxanes as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The chemotherapy of rodent malaria. XLVIII. The activities of some synthetic 1,2,4-trioxanes against chloroquine-sensitive and chloroquine-resistant parasites. Part 1: Studies leading to the development of novel cis-fused cyclopenteno derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound and 1,2,4,5-Tetraoxane Endoperoxides against Old-World Leishmania Parasites: In Vitro Activity and Mode of Action [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

Physicochemical Properties of Dispiro-1,2,4-trioxolanes: A Technical Guide for Drug Development Professionals

Abstract

Dispiro-1,2,4-trioxolanes, a class of synthetic peroxides, have emerged as promising candidates in drug development, most notably as potent antimalarial agents. Their unique peroxide bridge is central to their mechanism of action, which is believed to involve iron-mediated activation within the target organism. The efficacy and biopharmaceutical profile of these compounds are intrinsically linked to their physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of dispiro-1,2,4-trioxolanes, including their lipophilicity, solubility, thermal stability, and metabolic stability. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of key mechanistic pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

The discovery of artemisinin (B1665778) and its derivatives revolutionized malaria treatment, highlighting the therapeutic potential of endoperoxide-containing molecules. This has spurred the development of fully synthetic peroxides, among which dispiro-1,2,4-trioxolanes (also known as ozonides) have shown significant promise.[1] These compounds are characterized by a central 1,2,4-trioxolane ring flanked by two spirocyclic moieties, often including sterically bulky groups like adamantane.[2] This structural arrangement provides a balance of stability and reactivity necessary for therapeutic activity.[3]

Understanding the physicochemical properties of dispiro-1,2,4-trioxolanes is critical for optimizing their drug-like characteristics, including oral bioavailability, metabolic stability, and formulation development. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides graphical representations of important concepts.

Core Physicochemical Properties

The therapeutic potential of dispiro-1,2,4-trioxolanes is modulated by a delicate balance of their physicochemical properties. Key parameters such as lipophilicity, solubility, and stability govern their absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's ability to permeate biological membranes. For dispiro-1,2,4-trioxolanes, a clear structure-activity relationship has been established where increased lipophilicity often correlates with improved in vivo antimalarial activity, particularly for oral administration.[4][5] However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic liability.[6]

Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Many potent dispiro-1,2,4-trioxolanes are highly lipophilic and, consequently, exhibit poor water solubility.[6] This presents a significant challenge for formulation development and can limit oral bioavailability. Strategies to enhance solubility are therefore crucial for the clinical progression of these compounds.

Stability

The stability of the this compound ring is a key consideration. The peroxide bond must be sufficiently stable to allow the drug to reach its target but labile enough to be activated, typically by ferrous iron (Fe(II)), to exert its therapeutic effect.

-

Thermal Stability: As peroxides, these compounds can be sensitive to heat, which has implications for their synthesis, purification, and storage. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine their decomposition temperatures and enthalpies.

-

Metabolic Stability: The metabolic stability of dispiro-1,2,4-trioxolanes influences their pharmacokinetic profile, particularly their half-life. In vitro assays using liver microsomes are commonly employed to assess their susceptibility to metabolism by cytochrome P450 enzymes.[7]

Quantitative Physicochemical Data

The following tables summarize available quantitative data for a selection of dispiro-1,2,4-trioxolane derivatives. The data is compiled from various literature sources and illustrates the range of properties observed within this chemical class.

Table 1: Lipophilicity and In Vitro Antimalarial Activity of Selected Dispiro-1,2,4-trioxolanes

| Compound ID | R Group | LogP/LogD (pH 7.4) | Polar Surface Area (PSA) Ų | IC₅₀ (ng/mL) vs. P. falciparum (K1/NF54 strains) |

| 13 | OH | 2.8 | 71.2 | 15/13 |

| 14 | CH₂OH | 3.8 | - | 6.1 |

| 4 | H | 6.5 | 42.8 | 0.59/1.1 |

| AS | - | 3.5 | 111.5 | 1.3/1.6 |

Data sourced from Dong et al., Bioorganic & Medicinal Chemistry, 2006.[6]

Table 2: Melting Point of a Representative Dispiro-1,2,4-trioxolane

| Compound | Melting Point (°C) |

| Methyl 3(S)-3,5′-dispiro-[(4′′-trifluoromethyl-cyclohexyl)-1′,2′,4′-trioxolane]-5β-cholan-24-oate | 101 |

Data sourced from V.V. et al., Molecules, 2024.[8]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][9]

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Methodology:

-

Preparation: Add an excess amount of the finely powdered dispiro-1,2,4-trioxolane (e.g., 1-2 mg) to a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Calibration: Prepare a standard curve using known concentrations of the compound dissolved in an appropriate organic solvent (e.g., acetonitrile (B52724) or DMSO) and diluted in the same buffer to quantify the concentration in the sample.

-

Reporting: The solubility is reported in units such as mg/L, µg/mL, or µM.

Determination of Lipophilicity (Reversed-Phase HPLC Method)

Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values, which correlates well with the traditional shake-flask method.[10][11]

Principle: The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its LogP value. A calibration curve is generated using a set of standard compounds with known LogP values.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio is optimized to achieve reasonable retention times for the compounds of interest.

-

-

Calibration Standards: Prepare solutions of at least 5-6 standard compounds with well-established LogP values that bracket the expected LogP range of the dispiro-1,2,4-trioxolanes.

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the test dispiro-1,2,4-trioxolane in the mobile phase or a compatible solvent.

-

Chromatographic Analysis:

-

Inject the calibration standards and the test compound onto the HPLC system.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

-

Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c).

-

Calculate the log(k') for the test dispiro-1,2,4-trioxolane and use the regression equation to determine its LogP value.

-

Assessment of Thermal Stability (Differential Scanning Calorimetry)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting point and decomposition temperature.[12]

Principle: A sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An exothermic event, such as decomposition, results in a positive peak on the DSC thermogram.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the dispiro-1,2,4-trioxolane into a DSC sample pan (e.g., aluminum or gold-plated for peroxide compatibility).[12]

-

Sealing: Hermetically seal the pan to prevent evaporation or reaction with the atmosphere. For volatile or potentially reactive samples, specialized high-pressure or glass ampoule containers may be necessary.[12]

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) up to a final temperature beyond the decomposition event (e.g., 250°C).

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify thermal events.

-

Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins. This is often taken as an indicator of the start of thermal instability.

-